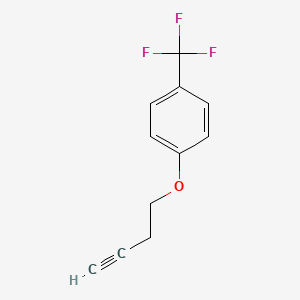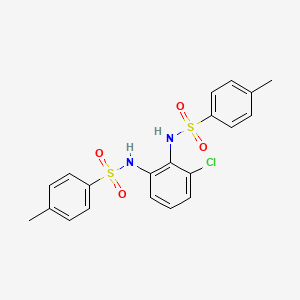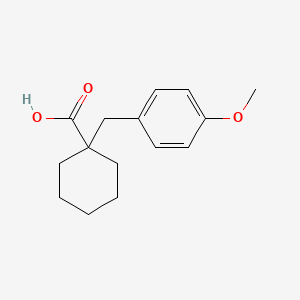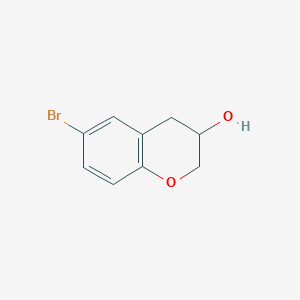![molecular formula C21H14ClFN2S B12276375 1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine](/img/structure/B12276375.png)
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine is a synthetic organic compound that belongs to the phthalazine family It is characterized by the presence of a chlorophenyl group, a fluorobenzyl group, and a sulfanyl linkage attached to the phthalazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorophenyl halides and suitable nucleophiles.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction involving 4-fluorobenzyl halides and thiol derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate compounds with sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen groups or to modify the phthalazine core using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl and fluorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives and modified phthalazine cores.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Utilization in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on biological systems to understand its mechanism of action and potential therapeutic applications.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)oxy]phthalazine: Similar structure but with an oxygen linkage instead of a sulfanyl linkage.
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)amino]phthalazine: Similar structure but with an amino linkage instead of a sulfanyl linkage.
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)carbonyl]phthalazine: Similar structure but with a carbonyl linkage instead of a sulfanyl linkage.
Uniqueness
1-(4-Chlorophenyl)-4-[(4-fluorobenzyl)sulfanyl]phthalazine is unique due to the presence of the sulfanyl linkage, which can impart distinct chemical and biological properties compared to its analogs. The sulfanyl group may influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C21H14ClFN2S |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]phthalazine |
InChI |
InChI=1S/C21H14ClFN2S/c22-16-9-7-15(8-10-16)20-18-3-1-2-4-19(18)21(25-24-20)26-13-14-5-11-17(23)12-6-14/h1-12H,13H2 |
Clave InChI |
GIGDWJUNIBQMJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12276298.png)
![1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276302.png)


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12276322.png)



![1-Chlorobicyclo[2.2.2]octane](/img/structure/B12276353.png)


![5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B12276379.png)
![methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)
